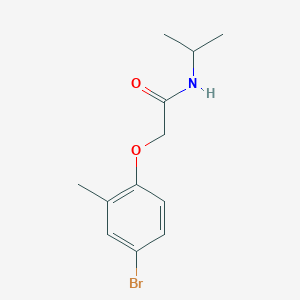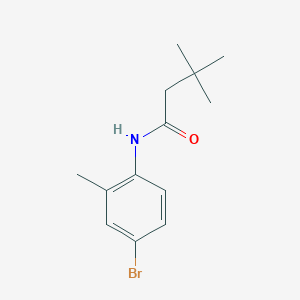![molecular formula C18H22N2O5S B297169 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B297169.png)
2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide, also known as BMSMA, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as carbonic anhydrase. This inhibition can lead to a decrease in the production of certain compounds, such as bicarbonate ions, which can affect the pH balance of the body. 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide has also been shown to have antifungal and antibacterial properties. In addition, 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide has been shown to inhibit the activity of carbonic anhydrase, which can affect the pH balance of the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide in lab experiments is its potential as a therapeutic agent for cancer, fungal, and bacterial infections. 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide has also been shown to have a relatively low toxicity profile. However, one limitation of using 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For research on 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide include exploring its potential as a therapeutic agent and improving its solubility in water.
Synthesemethoden
The synthesis method of 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide involves the reaction of 3,4-dimethoxybenzaldehyde and methylsulfonyl chloride to form 3,4-dimethoxybenzyl methyl sulfone. This intermediate is then reacted with benzylamine and acetic anhydride to form 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide. The overall yield of the synthesis process is around 60%.
Wissenschaftliche Forschungsanwendungen
2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer, antifungal, and antibacterial properties. 2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide has also been studied as a potential inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Eigenschaften
Molekularformel |
C18H22N2O5S |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
2-[benzyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H22N2O5S/c1-24-16-10-9-15(11-17(16)25-2)19-18(21)13-20(26(3,22)23)12-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
MTEUYADGAJTYFH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B297091.png)
![5-[(2,3-Dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B297092.png)








